Amino-(2,3-dichloro-phenyl)-acetic acid
Overview
Description
Amino-(2,3-dichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group attached to a 2,3-dichlorophenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino-(2,3-dichloro-phenyl)-acetic acid typically involves the reaction of 2,3-dichlorobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the chlorination of phenylacetic acid followed by amination using ammonia or an amine derivative under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Amino-(2,3-dichloro-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-(2,3-dichloro-phenyl)-acetic acid.
Reduction: Formation of 2,3-dichloro-phenyl-ethylamine.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Amino-(2,3-dichloro-phenyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of amino-(2,3-dichloro-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenylacetic acid
- 2,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenylacetic acid
Uniqueness
Amino-(2,3-dichloro-phenyl)-acetic acid is unique due to the presence of both amino and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity towards certain molecular targets, making it valuable for specific applications in research and industry.
Biological Activity
Amino-(2,3-dichloro-phenyl)-acetic acid, a compound with notable pharmacological properties, has been the subject of extensive research due to its potential therapeutic applications. This article explores its biological activities, particularly focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its dichlorophenyl group attached to an amino-acetic acid moiety. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with various biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study conducted by Patel et al. synthesized various derivatives of this compound and evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that these derivatives showed comparable or superior activity compared to standard antibiotics like penicillin and ampicillin.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
Staphylococcus aureus | 25 µg/mL | 30 |
Escherichia coli | 50 µg/mL | 24 |
Bacillus subtilis | 30 µg/mL | 28 |
Proteus vulgaris | 40 µg/mL | 22 |
The study concluded that this compound derivatives possess potent antibacterial activity, making them promising candidates for further development as antimicrobial agents .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory effects. In vivo studies indicated that the compound significantly reduced inflammation in rat models induced by carrageenan and acetic acid. Specifically, it reversed acetic acid-induced analgesia by approximately 50% at a dosage of 10 mg/kg .
Anticancer Potential
The anticancer activity of this compound has also been investigated. In vitro assays against various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The following table summarizes the IC50 values obtained from these studies:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 0.216 ± 1.1 |
HCT-116 (Colon) | 0.259 ± 1.5 |
PC-3 (Prostate) | 0.230 ± 1.8 |
A549 (Lung) | 0.307 ± 1.2 |
HepG-2 (Liver) | >100 |
These findings suggest that this compound can effectively inhibit cancer cell growth and may serve as a lead compound in cancer therapy .
Case Studies and Research Findings
- Antibacterial Study : Patel et al.'s research highlighted the synthesis of sulfonamide derivatives of this compound, demonstrating enhanced antibacterial properties against S. aureus and E. coli .
- Anti-inflammatory Mechanism : A study on the anti-inflammatory action showed that the compound inhibited COX-2 activity significantly while exhibiting minimal effects on COX-1, indicating a selective mechanism of action .
- Cytotoxicity in Cancer Cells : The cytotoxic effects were evaluated using the MTT assay across multiple cancer cell lines, showing promising results with low IC50 values indicative of high potency against cancer cells .
Properties
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILIFHAKJGBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378230 | |
Record name | amino(2,3-dichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318270-11-0 | |
Record name | α-Amino-2,3-dichlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318270-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | amino(2,3-dichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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